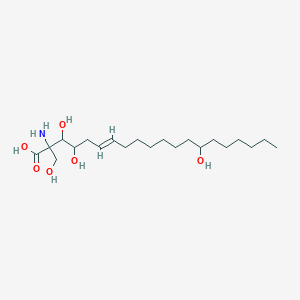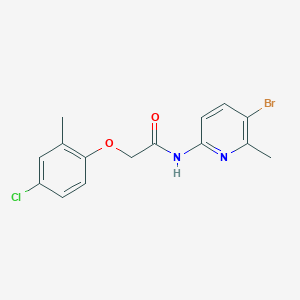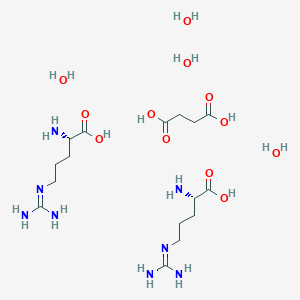
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate typically involves the reaction of DL-Arginine with butanedioic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the tetrahydrate form.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar principles. Large-scale reactors and crystallizers are employed to handle the increased volume of reactants and products. The process involves continuous monitoring of pH and temperature to ensure consistent product quality.
化学反应分析
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups in DL-Arginine can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the production of dietary supplements and as an additive in various industrial processes.
作用机制
The mechanism by which (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate exerts its effects is primarily related to its components:
DL-Arginine: Acts as a precursor for nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health. It also plays a role in protein synthesis and the urea cycle.
Butanedioic Acid: Participates in the citric acid cycle, contributing to cellular energy production.
The combination of these two compounds may enhance their individual effects, leading to improved metabolic and physiological outcomes.
相似化合物的比较
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions but different pharmacokinetics.
DL-Arginine hydrochloride: Another salt form of DL-Arginine with different solubility and stability properties.
Succinic acid: The free acid form of butanedioic acid, used in various industrial applications.
The uniqueness of this compound lies in its combined properties, offering potential advantages in terms of stability, solubility, and biological activity.
属性
CAS 编号 |
129505-32-4 |
|---|---|
分子式 |
C16H42N8O12 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
InChI 键 |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
同义词 |
Arg HHA arginine hemisuccinate hemisuccinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


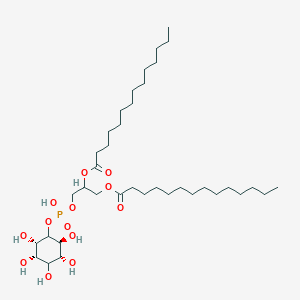
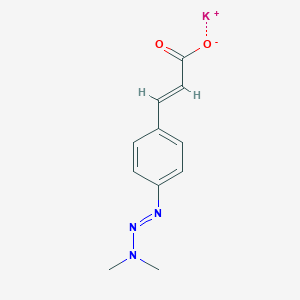
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

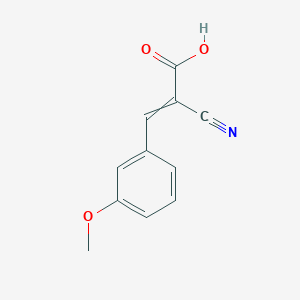
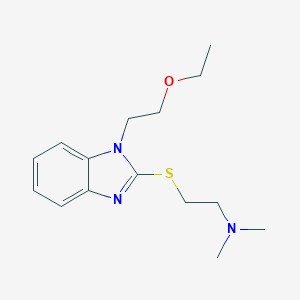

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
